

# literature review on 8:2 fluorotelomer alcohol (8:2 FTOH)

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## Compound of Interest

Compound Name: 1H,1H,2H,2H-Perfluoro-1-decanol

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An In-depth Technical Guide to 8:2 Fluorotelomer Alcohol (8:2 FTOH)

## Introduction

8:2 Fluorotelomer alcohol (8:2 FTOH), with the chemical structure  $\text{F}(\text{CF}_2)_8\text{CH}_2\text{CH}_2\text{OH}$ , is a member of the per- and polyfluoroalkyl substances (PFAS) family.<sup>[1]</sup> These substances are characterized by a partially or fully fluorinated carbon chain. 8:2 FTOH is a key raw material and intermediate in the production of fluorotelomer-based surfactants and polymeric materials designed to impart water- and oil-repellent properties to a wide array of products, including textiles, paints, adhesives, and food-contact materials.<sup>[1][2][3]</sup> It has also been identified as a component in some aqueous film-forming foams (AFFF) used for firefighting.<sup>[2][4]</sup>

Due to its volatility, 8:2 FTOH is found in the atmosphere and can undergo long-range environmental transport.<sup>[1][2]</sup> A primary concern for researchers and regulators is its role as a precursor to highly persistent and more toxic perfluoroalkyl acids (PFAAs), such as perfluorooctanoic acid (PFOA).<sup>[1]</sup> The biotransformation of 8:2 FTOH in the environment and in biological systems is a significant indirect pathway for human and environmental exposure to these persistent compounds.<sup>[5][6]</sup> This guide provides a comprehensive technical overview of the physicochemical properties, environmental fate, metabolism, toxicokinetics, and analytical methodologies related to 8:2 FTOH.

## Data Presentation

**Table 1: Physicochemical Properties of 8:2 Fluorotelomer Alcohol**

Property	Value	Reference(s)
Chemical Name	1H,1H,2H,2H-Perfluorodecan-1-ol	[5]
CAS Registry Number	678-39-7	[5]
Molecular Formula	C <sub>10</sub> H <sub>5</sub> F <sub>17</sub> O	[1]
Structure	F(CF <sub>2</sub> ) <sub>8</sub> CH <sub>2</sub> CH <sub>2</sub> OH	[1]
Water Solubility	0.137 - 0.194 mg/L at 25°C	[7]
Volatility	High; detected in air and subject to long-range transport	[1][2]

**Table 2: Summary of Toxicokinetic Parameters for 8:2 FTOH and Key Metabolites in Rats**

Parameter	8:2 FTOH	PFOA	7:3 Fluorotelomer Acid (7:3-FTA)	Species/Species	Administration	Reference(s)
Plasma Elimination Half-life ( $t_{1/2}$ )	1.1 - 1.7 hours	198 - 353 hours	~2 - 3 days	Sprague-Dawley Rats (Male)	Gavage / IV	<a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Plasma Elimination Half-life ( $t_{1/2}$ )	Similar to males	4.47 - 6.9 hours	~2 - 3 days	Sprague-Dawley Rats (Female)	Gavage / IV	<a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Oral Bioavailability	22 - 41%	-	-	Sprague-Dawley Rats (Male & Female)	Gavage	<a href="#">[8]</a> <a href="#">[9]</a>
Tissue Distribution	Liver, Kidney, Brain	Liver, Kidney (not Brain)	Liver, Kidney, Brain	Sprague-Dawley Rats (Male & Female)	Gavage	<a href="#">[8]</a> <a href="#">[10]</a>

**Table 3: Molar Yields of Key Metabolites from 8:2 FTOH Biodegradation**

Condition	Key Metabolite(s)	Molar Yield (%)	Matrix	Duration	Reference(s)
Aerobic	PFOA	~25%	Soil	7 months	<a href="#">[11]</a>
Aerobic	PFHxA	~4%	Soil	33 days	<a href="#">[11]</a>
Aerobic	7:3 Acid	11%	Soil	7 days	<a href="#">[11]</a>
Aerobic	PFOA	7.87%	Activated Sludge	24 hours	<a href="#">[12]</a>
Anaerobic (Methanogenic)	PFOA	Most abundant perfluorinated metabolite	Anaerobic Activated Sludge	Not specified	<a href="#">[13]</a>
Nitrate-Reducing	PFOA	Significant increase observed	AFFF-impacted soil	>400 days	<a href="#">[4]</a>
Inhalation (Rat Model)	PFOA	1.0 - 1.2% (Male), 0.3% (Female) of inhaled dose	Plasma	6-hour exposure	<a href="#">[14]</a>
Inhalation (Rat Model)	7:3 Acid	1.6 - 2.1% (Male), 0.9% (Female) of inhaled dose	Plasma	6-hour exposure	<a href="#">[14]</a>

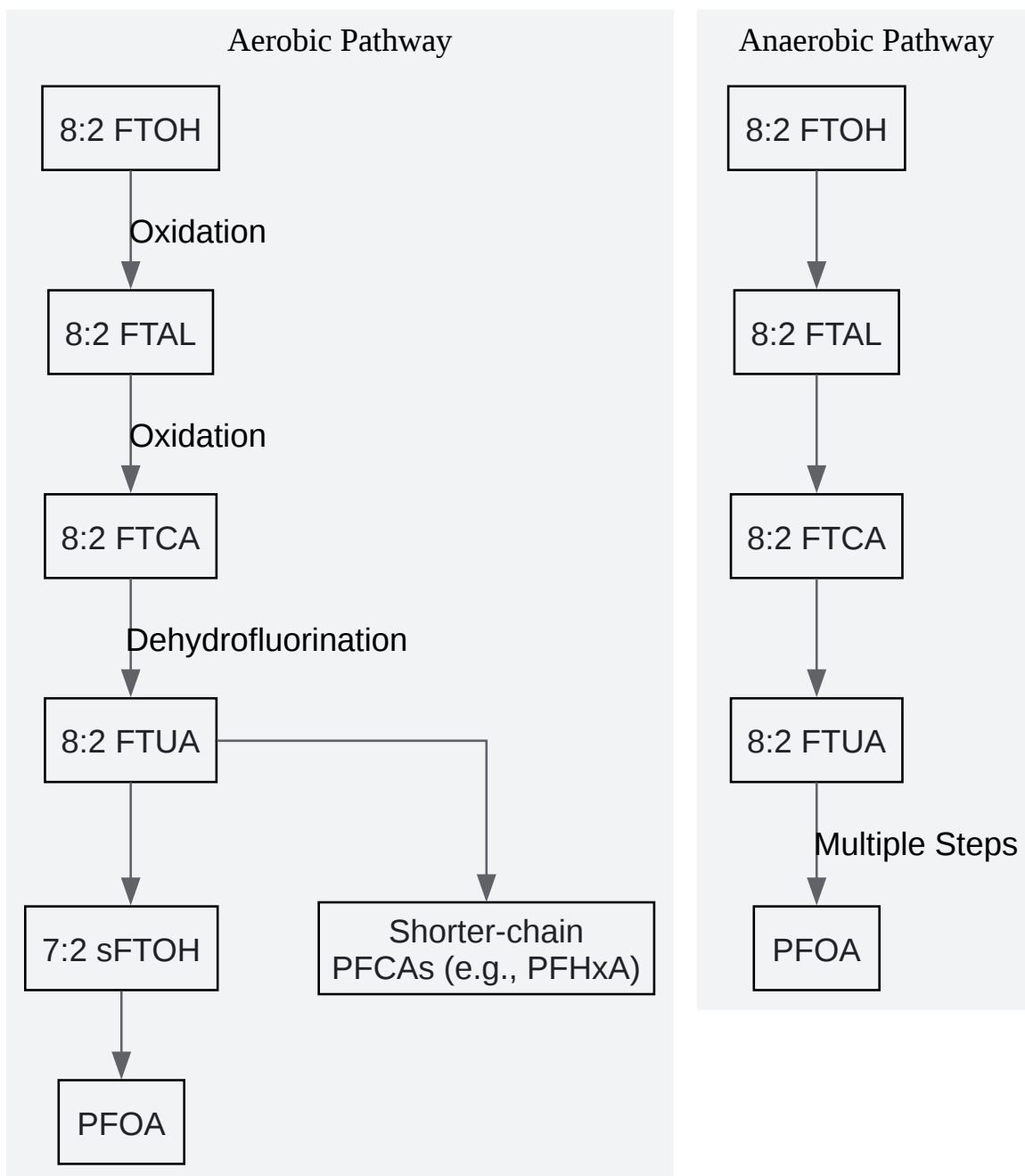
## Biotransformation and Metabolic Pathways

8:2 FTOH undergoes extensive biotransformation in various environmental matrices and biological systems. The pathways generally involve an initial oxidation of the alcohol group, followed by further transformations that can lead to the formation of stable PFAAs.

## Environmental Biodegradation

In the environment, the degradation of 8:2 FTOH is highly dependent on redox conditions.[\[4\]](#)

- **Aerobic Conditions:** Under aerobic conditions, such as in surface soils and activated sludge, 8:2 FTOH is readily biotransformed.<sup>[4][11]</sup> The pathway typically begins with the oxidation of 8:2 FTOH to 8:2 fluorotelomer aldehyde (8:2 FTAL), which is then oxidized to 8:2 fluorotelomer carboxylic acid (8:2 FTCA).<sup>[4]</sup> Subsequent steps can lead to the formation of 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUA), 7:3 acid, and ultimately stable end products like PFOA and shorter-chain PFCAs such as perfluorohexanoic acid (PFHxA).<sup>[11]</sup>
- **Anaerobic Conditions:** Under anaerobic conditions (e.g., methanogenic, sulfate-reducing, iron-reducing), biotransformation is generally slower than in aerobic environments.<sup>[4]</sup> The initial oxidation steps to 8:2 FTAL and 8:2 FTCA still occur.<sup>[4]</sup> While PFOA is a confirmed terminal product under various anaerobic conditions, the formation of certain intermediates like 7:2 secondary fluorotelomer alcohol (7:2 sFTOH) appears to be more prevalent under specific conditions like nitrate-reducing environments.<sup>[4][13]</sup>

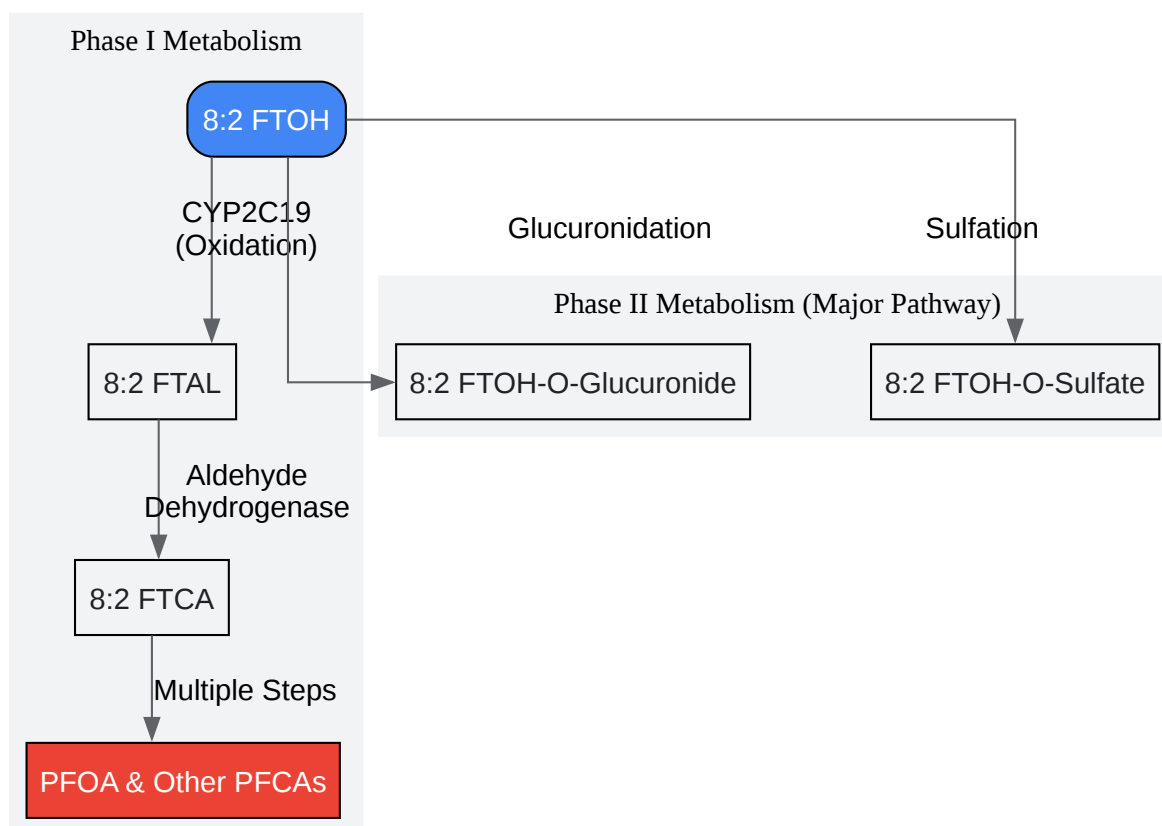


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Environmental biotransformation pathways of 8:2 FTOH.

## Mammalian and Human Metabolism

In mammals, 8:2 FTOH is rapidly metabolized, primarily in the liver. In vitro studies using human liver microsomes have identified cytochrome P450, specifically the CYP2C19 isoform, as the enzyme responsible for the initial Phase I oxidation of 8:2 FTOH to 8:2 FTAL.[15] However, a significant portion of 8:2 FTOH metabolism proceeds via Phase II conjugation pathways, including sulfation and glucuronidation, to form O-sulfate and O-glucuronide conjugates.[15] The intrinsic clearance values suggest that conjugation is the major metabolic pathway in humans, which helps explain the relatively low yield of PFAAs observed from 8:2 FTOH exposure in human-relevant systems.[15][16] While PFOA is a known metabolite, its formation in humans from 8:2 FTOH is considered minor.[5][16]



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Human metabolic pathways for 8:2 FTOH.

## Experimental Protocols

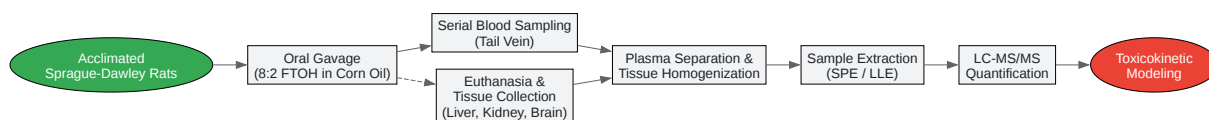
Detailed and reproducible methodologies are critical for studying the fate and effects of 8:2 FTOH. Below are protocols for key experimental approaches cited in the literature.

### In Vivo Toxicokinetic Study in Rats (Oral Gavage)

This protocol is based on studies determining the absorption, distribution, metabolism, and excretion (ADME) of 8:2 FTOH.[\[8\]](#)[\[17\]](#)

- **Animal Model:** Male and female Hsd:Sprague-Dawley SD rats are used. Animals are acclimated for at least one week prior to the study.
- **Dosing:** 8:2 FTOH is dissolved in a vehicle such as corn oil. A single dose (e.g., 12, 24, 48 mg/kg for males; 40, 80, 160 mg/kg for females) is administered directly into the stomach via oral gavage.
- **Sample Collection:**
  - **Blood:** Serial blood samples are collected from the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72 hours post-dose). Plasma is separated by centrifugation.
  - **Tissues:** At the study termination, animals are euthanized, and tissues (liver, kidney, brain) are collected, weighed, and homogenized.
- **Sample Analysis:**
  - **Extraction:** Plasma and homogenized tissue samples are extracted using methods like solid-phase extraction (SPE) or liquid-liquid extraction with solvents such as acetonitrile or methyl tert-butyl ether.
  - **Quantification:** Concentrations of 8:2 FTOH and its metabolites (e.g., PFOA, 7:3-FTA) are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Workflow Diagram:**





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Workflow for an in vivo toxicokinetic study of 8:2 FTOH.

## In Vitro Metabolism Study with Human Liver Microsomes

This protocol is designed to identify the enzymes and primary pathways involved in the initial metabolism of 8:2 FTOH.<sup>[15]</sup>

- Materials: Pooled human liver microsomes (HLMs), recombinant human cytochrome P450 enzymes (e.g., CYP2C19), NADPH regenerating system, and 8:2 FTOH standard.
- Incubation:
  - A reaction mixture is prepared containing phosphate buffer, HLMs or recombinant CYPs, and the NADPH regenerating system.
  - The mixture is pre-incubated at 37°C.
  - The reaction is initiated by adding 8:2 FTOH (e.g., at various concentrations to determine  $K_m$  and  $V_{max}$ ).
  - The reaction is allowed to proceed for a set time and is then terminated by adding a cold organic solvent like acetonitrile.
- Sample Analysis:
  - The terminated reaction mixture is centrifuged to precipitate proteins.

- The supernatant is analyzed by LC-MS/MS to identify and quantify the disappearance of the parent compound (8:2 FTOH) and the formation of metabolites (e.g., 8:2 FTAL).
- Kinetic Analysis: Michaelis-Menten kinetics are used to calculate the  $K_m$  (substrate concentration at half-maximal velocity) and  $V_{max}$  (maximum reaction velocity) to characterize the enzyme-substrate interaction.

## Environmental Biodegradation Study in Soil Microcosms

This protocol investigates the transformation of 8:2 FTOH under specific environmental conditions.[4]

- Microcosm Setup:
  - Soil is collected from a relevant site (e.g., an AFFF-impacted area).
  - The soil is sieved and homogenized. Microcosms are prepared in serum bottles containing a soil slurry.
  - The microcosms are amended with specific electron acceptors to establish desired redox conditions (e.g., nitrate for nitrate-reducing, ferric iron for iron-reducing, sulfate for sulfate-reducing).
  - The microcosms are purged with an appropriate gas (e.g.,  $N_2$ ) to create anaerobic conditions and then sealed.
  - 8:2 FTOH is spiked into the microcosms. Autoclaved (killed) controls are prepared to account for abiotic loss.
- Incubation and Sampling:
  - Microcosms are incubated in the dark at a constant temperature.
  - At designated time points (e.g., over several hundred days), triplicate microcosms are sacrificed for analysis.
- Sample Extraction and Analysis:

- Soil and aqueous phases are separated.
- The soil is extracted with a solvent like methanol or acetonitrile.
- Both aqueous samples and soil extracts are analyzed for 8:2 FTOH and its transformation products using LC-MS/MS and high-resolution mass spectrometry (HRMS) for non-targeted analysis of novel products.

## Conclusion

8:2 fluorotelomer alcohol is a widely used industrial chemical that serves as a significant environmental and biological precursor to persistent PFAAs, including PFOA. Its toxicokinetics are characterized by rapid absorption and metabolism of the parent compound, but a much slower elimination of its persistent acid metabolites.[8][9] Biotransformation pathways are complex and highly dependent on the specific environmental or biological system, with oxidation and conjugation being key processes.[4][15] While human metabolism appears to favor conjugation pathways that limit the formation of PFOA, the widespread presence of 8:2 FTOH and its degradation in the environment ensure it remains a compound of high interest. [15][16] The standardized protocols outlined in this guide are essential for conducting further research to fill existing data gaps and to accurately assess the risks associated with 8:2 FTOH and related substances.

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## References

- 1. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]
- 2. alsglobal.eu [alsglobal.eu]
- 3. scilit.com [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]

- 6. "An investigation of the biodegradation potential of 8:2 fluorotelomer " by Laurel A Royer [docs.lib.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. Toxicokinetics of 8:2 fluorotelomer alcohol (8:2-FTOH) in male and female Hsd:Sprague Dawley SD rats after intravenous and gavage administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toxicokinetics of 8:2 fluorotelomer alcohol (8:2-FTOH) in male and female Hsd:Sprague Dawley SD rats after intravenous and gavage administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8-2 fluorotelomer alcohol aerobic soil biodegradation: pathways, metabolites, and metabolite yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biodegradation Property of 8:2 Fluorotelomer Alcohol (8:2 FTOH) under Aerobic/Anoxic/Anaerobic Conditions [jstage.jst.go.jp]
- 13. Anaerobic biodegradation of 8:2 fluorotelomer alcohol in anaerobic activated sludge: Metabolic products and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 8:2 fluorotelomer alcohol: a one-day nose-only inhalation toxicokinetic study in the Sprague-Dawley rat with application to risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biotransformation of 8:2 fluorotelomer alcohol by recombinant human cytochrome P450s, human liver microsomes and human liver cytosol - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 16. In vitro metabolism of 8-2 fluorotelomer alcohol: interspecies comparisons and metabolic pathway refinement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [literature review on 8:2 fluorotelomer alcohol (8:2 FTOH)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032683#literature-review-on-8-2-fluorotelomer-alcohol-8-2-ftoh]

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